Cas no 2172604-47-4 (5-(difluoromethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylmethanol)
5-(difluoromethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- 5-(difluoromethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylmethanol
- EN300-1593472
- 2172604-47-4
- [5-(difluoromethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
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- Inchi: 1S/C7H8F5N3O/c1-3(7(10,11)12)15-5(6(8)9)4(2-16)13-14-15/h3,6,16H,2H2,1H3
- InChI Key: REVWZRAYQJEDSA-UHFFFAOYSA-N
- SMILES: FC(C(C)N1C(C(F)F)=C(CO)N=N1)(F)F
Computed Properties
- Exact Mass: 245.05875270g/mol
- Monoisotopic Mass: 245.05875270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 50.9Ų
5-(difluoromethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1593472-0.05g |
[5-(difluoromethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2172604-47-4 | 0.05g |
$1080.0 | 2023-06-04 | ||
| Enamine | EN300-1593472-0.1g |
[5-(difluoromethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2172604-47-4 | 0.1g |
$1131.0 | 2023-06-04 | ||
| Enamine | EN300-1593472-0.25g |
[5-(difluoromethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2172604-47-4 | 0.25g |
$1183.0 | 2023-06-04 | ||
| Enamine | EN300-1593472-0.5g |
[5-(difluoromethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2172604-47-4 | 0.5g |
$1234.0 | 2023-06-04 | ||
| Enamine | EN300-1593472-1.0g |
[5-(difluoromethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2172604-47-4 | 1g |
$1286.0 | 2023-06-04 | ||
| Enamine | EN300-1593472-2.5g |
[5-(difluoromethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2172604-47-4 | 2.5g |
$2520.0 | 2023-06-04 | ||
| Enamine | EN300-1593472-5.0g |
[5-(difluoromethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2172604-47-4 | 5g |
$3728.0 | 2023-06-04 | ||
| Enamine | EN300-1593472-10.0g |
[5-(difluoromethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2172604-47-4 | 10g |
$5528.0 | 2023-06-04 | ||
| Enamine | EN300-1593472-50mg |
[5-(difluoromethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2172604-47-4 | 50mg |
$1080.0 | 2023-09-23 | ||
| Enamine | EN300-1593472-100mg |
[5-(difluoromethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2172604-47-4 | 100mg |
$1131.0 | 2023-09-23 |
5-(difluoromethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylmethanol Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 5-(difluoromethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylmethanol
5-(Difluoromethyl)-1-(1,1,1-Trifluoropropan-2-Yl)-1H-1,2,3-Triazol-4-Ylmethanol: A Comprehensive Overview
The compound 5-(difluoromethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylmethanol, identified by the CAS number 2172604-47-4, is a highly specialized organic molecule with unique structural and functional properties. This compound belongs to the class of triazoles, which are widely recognized for their applications in pharmaceuticals, agrochemicals, and materials science. The molecule's structure incorporates a triazole ring system with specific substituents that confer distinct chemical and biological activities.
The triazole ring system in this compound is substituted at the 5-position with a difluoromethyl group and at the 1-position with a trifluoropropan-2-yl group. These substituents introduce significant electron-withdrawing effects due to the presence of fluorine atoms. Fluorine substitution is known to enhance stability, alter electronic properties, and improve bioavailability in pharmaceutical compounds. The methanol group attached to the triazole ring further contributes to the compound's solubility and reactivity.
Recent studies have highlighted the potential of this compound in various fields. For instance, its electron-deficient nature makes it an attractive candidate for use as an intermediate in the synthesis of bioactive molecules. Researchers have explored its application in drug discovery programs targeting specific enzyme inhibitors or receptor modulators. The compound's ability to form stable complexes with metal ions has also been investigated for its potential use in catalysis and materials science.
In terms of synthesis, this compound can be prepared through a variety of methods including click chemistry reactions such as the Huisgen cycloaddition. The use of copper catalysts has been particularly effective in constructing the triazole ring system with high efficiency and selectivity. Advanced techniques such as microwave-assisted synthesis have also been employed to optimize reaction conditions and improve yields.
The compound's physical properties include a high melting point due to its rigid structure and strong intermolecular hydrogen bonding. Its solubility in polar solvents is enhanced by the hydroxymethyl group, making it suitable for various chemical transformations. Stability studies have shown that the compound exhibits resistance to thermal degradation under standard storage conditions.
From an environmental standpoint, this compound has been evaluated for its biodegradability and eco-toxicity. Initial assessments suggest that it has low toxicity towards aquatic organisms when used within recommended concentrations. However, further research is needed to fully understand its long-term environmental impact.
In conclusion, 5-(difluoromethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylmethanol represents a promising molecule with diverse applications across multiple disciplines. Its unique structure and functional groups provide a foundation for innovative research directions aimed at harnessing its full potential in drug development and advanced materials design.
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